molecular formula C27H40O2 B12689065 2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) CAS No. 93803-63-5

2,2'-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol)

Cat. No.: B12689065
CAS No.: 93803-63-5
M. Wt: 396.6 g/mol
InChI Key: JTOIRRMZJBJBFB-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is a phenolic antioxidant commonly used in various industrial applications. This compound is known for its ability to prevent the oxidation of materials, thereby extending their lifespan and maintaining their properties. It is widely used in the stabilization of polymers, rubber, and other materials that are prone to oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units. The general reaction can be represented as follows:

2C6H2(CH3)(C4H9)2OH+CH2OC25H36O2+H2O2 \text{C}_6\text{H}_2(\text{CH}_3)(\text{C}_4\text{H}_9)_2\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}_{25}\text{H}_{36}\text{O}_2 + \text{H}_2\text{O} 2C6​H2​(CH3​)(C4​H9​)2​OH+CH2​O→C25​H36​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) undergoes several types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.

    Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major products are quinones, which are formed by the oxidation of the phenolic groups.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.

    Industry: Widely used in the rubber and plastics industries to extend the lifespan of products by preventing oxidative degradation.

Mechanism of Action

The primary mechanism of action of 2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is its ability to act as an antioxidant. The phenolic groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The methylene bridge between the phenolic units enhances the stability of the compound, allowing it to effectively scavenge free radicals and protect materials from oxidation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-methylphenol): Similar structure but with a methyl group instead of an ethyl group.

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another phenolic antioxidant with a similar structure but different substituents.

Uniqueness

2,2’-Methylenebis(6-(1,1-dimethylethyl)-4-ethyl-m-cresol) is unique due to its specific combination of tert-butyl and ethyl groups, which provide enhanced steric hindrance and stability. This makes it particularly effective as an antioxidant in various industrial applications, where it outperforms similar compounds in terms of stability and efficiency.

Properties

CAS No.

93803-63-5

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

6-tert-butyl-2-[(3-tert-butyl-5-ethyl-2-hydroxy-6-methylphenyl)methyl]-4-ethyl-3-methylphenol

InChI

InChI=1S/C27H40O2/c1-11-18-13-22(26(5,6)7)24(28)20(16(18)3)15-21-17(4)19(12-2)14-23(25(21)29)27(8,9)10/h13-14,28-29H,11-12,15H2,1-10H3

InChI Key

JTOIRRMZJBJBFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C(C)(C)C)CC)C)O)C(C)(C)C

Origin of Product

United States

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